p-Cresol

Description

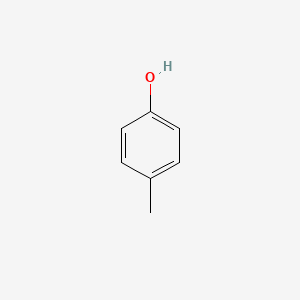

Structure

3D Structure

Properties

IUPAC Name |

4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDCLRJOBJJRNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O, Array | |

| Record name | P-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27289-34-5, Array | |

| Record name | Phenol, 4-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27289-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7021869 | |

| Record name | p-Cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-cresol is a colorless solid with a tar like odor. Sinks and mixes slowly with water. (USCG, 1999), Liquid; Other Solid, Solid with a phenolic odor; mp = 35.5 deg C; [Merck Index] Colorless solid that darkens on exposure to light and air; [ICSC] Colorless, white, or pink solid; [NTP] Colorless crystals; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. TURNS DARK ON EXPOSURE TO AIR AND LIGHT., Colourless to pink crystals, tarry-smoky medicinal odour, Crystalline solid with a sweet, tarry odor. [Note: A liquid above 95 °F.] | |

| Record name | P-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16387 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cresol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/573/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | p-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

395.2 °F at 760 mmHg (NTP, 1992), 201.9 °C, 201.80 to 202.00 °C. @ 760.00 mm Hg, 202 °C, 396 °F | |

| Record name | P-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-Cresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

187 °F (NTP, 1992), 85 °C (185 °F) - closed cup, 187 °F (86 °C) (Closed cup), 86 °C c.c., 187 °F | |

| Record name | P-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 2.15X10+4 mg/L at 25 °C, 2.5 g in 100 mL water at 50 °C; 5.0 g in 100 mL water at 100 °C. Soluble in aqueous alkali hydroxides. Souble in organic solvents., Miscible with ethanol, ether, acetone, benzene and carbon tetrachloride, Soluble in vegetable oils, glycerin and dilute alkai, 21.5 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 1.9 (moderate), slightly soluble in water, very soluble (in ethanol), 2% | |

| Record name | P-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-Cresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cresol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/573/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | p-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.034 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0185 at 40 °C/4 °C, Percent in saturated air at 25 °C: 0.0142; density of saturated air at 25 °C: 1.00039 (Air= 1), 1.02 g/cm³, 1.04 | |

| Record name | P-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.7 (Air = 1), Relative vapor density (air = 1): 1.00 | |

| Record name | P-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.04 mmHg at 68 °F ; 0.11 mmHg at 77 °F (NTP, 1992), 0.11 [mmHg], 0.11 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 15, (77 °F): 0.11 mmHg | |

| Record name | P-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16387 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Crystalline solid [Note: A liquid above 95 degees F] | |

CAS No. |

106-44-5, 1319-77-3, 2876-02-0 | |

| Record name | P-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Cresol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-Cresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cresol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC95259 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARACRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MXY2UM8NV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | p-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/GO62CCF8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

94.6 °F (NTP, 1992), 34.77 °C, 35.5 °C, 35 °C, 95 °F | |

| Record name | P-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-Cresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

biological activities of p-Cresol in humans

An In-depth Technical Guide to the Biological Activities of p-Cresol in Humans

Abstract

Para-cresol (this compound), a phenolic compound originating from both environmental exposure and intestinal microbial metabolism of aromatic amino acids, has emerged as a molecule of significant interest in human pathophysiology. While historically recognized as a component of industrial solvents and a pungent odorant, contemporary research has illuminated its profound and predominantly detrimental biological activities, particularly in the context of chronic disease. In humans, this compound is rapidly metabolized into its primary circulating forms, p-cresyl sulfate (pCS) and p-cresyl glucuronide (pCG). As a protein-bound uremic toxin, pCS accumulates to high concentrations in patients with chronic kidney disease (CKD), where it is strongly associated with cardiovascular morbidity and mortality. Its toxicological profile is multifaceted, characterized by the induction of oxidative stress, potent pro-inflammatory signaling, and widespread cellular dysfunction. This guide provides a comprehensive technical overview of the biosynthesis, metabolism, and systemic biological impact of this compound and its conjugates, focusing on the molecular mechanisms underlying its toxicity in the cardiovascular, renal, and central nervous systems. Furthermore, we detail established methodologies for the quantification of this compound and the in vitro assessment of its biological effects, providing a critical resource for researchers, scientists, and drug development professionals investigating uremic toxicity and related pathologies.

Introduction and Origins

This compound (4-methylphenol) is a low-molecular-weight (108.1 Da) phenolic compound. Its presence in the human body is attributable to two primary sources: exogenous exposure and endogenous production.[1][2] Environmental sources include petroleum, solvents, cosmetics, and disinfectants.[2] However, the most significant and continuous source in humans is the anaerobic metabolism of the aromatic amino acid tyrosine by intestinal microbiota.[1][2] Specific bacterial species, notably from the Clostridium genus, are major producers of this compound in the colon.[1][2]

Once produced in the gut, this compound is readily absorbed into the bloodstream. Due to its lipophilic nature, it can permeate the intestinal barrier and subsequently undergoes extensive metabolism.[2] Its clinical significance is most pronounced in the context of renal dysfunction. In healthy individuals, this compound metabolites are efficiently cleared by the kidneys. In patients with Chronic Kidney Disease (CKD), impaired renal excretion leads to the systemic accumulation of these metabolites, classifying them as "uremic toxins."[2][3][4][5] The accumulation of this compound and its conjugates is directly linked to the progression of CKD and is a strong predictor of adverse cardiovascular events and overall mortality in this patient population.[5][6]

Metabolism and Bioavailability

The metabolic fate of this compound is a critical determinant of its biological activity and toxicity. The pathway begins in the distal colon and culminates in the formation of highly stable, protein-bound conjugates that circulate throughout the body.

Intestinal Production

The biosynthesis of this compound is a direct result of gut microbial fermentation. Anaerobic bacteria, such as Clostridium difficile, metabolize dietary tyrosine and phenylalanine to produce this compound as a metabolic by-product.[2][3][7] This bacteriostatic compound can disrupt the balance of the gut microbiota, potentially facilitating the colonization of pathogenic species.[1][2]

Hepatic and Colonic Conjugation

Following absorption from the colon, this compound enters the portal circulation and is transported to the liver. Both the colonic mucosa and the liver are primary sites for its detoxification via Phase II conjugation reactions.[7][8][9] The two principal metabolic pathways are:

-

Sulfation: The predominant pathway, catalyzed by sulfotransferases, converts this compound to p-cresyl sulfate (pCS) .[7][9][10]

-

Glucuronidation: A smaller fraction is conjugated with glucuronic acid by UDP-glucuronosyltransferases to form p-cresyl glucuronide (pCG) .[7][9][10]

pCS is the major circulating metabolite. A crucial characteristic of pCS is its high affinity for albumin, with over 90% of circulating pCS being protein-bound.[3][7][11] This extensive protein binding significantly limits its clearance by conventional hemodialysis, contributing to its marked accumulation in CKD patients.[11]

Figure 1: Metabolic pathway of this compound in humans.

Core Mechanisms of this compound Toxicity

The pathophysiological effects of this compound and pCS are driven by their ability to induce fundamental cellular stress responses, including oxidative stress, inflammation, and cytotoxicity.

Induction of Oxidative Stress

A primary mechanism of this compound/pCS toxicity is the generation of reactive oxygen species (ROS).[12][13][14] Exposure of various cell types, particularly endothelial cells, to clinically relevant concentrations of pCS results in a significant increase in intracellular ROS production.[12][15] This oxidative burst overwhelms the cell's antioxidant defenses, leading to the depletion of critical molecules like glutathione (GSH).[16][17] The resulting oxidative stress causes damage to lipids, proteins, and DNA, contributing directly to endothelial dysfunction and vascular injury.[12][15]

Pro-Inflammatory Signaling

Cellular and Mitochondrial Dysfunction

At the cellular level, this compound is cytotoxic, capable of inducing both apoptosis (programmed cell death) and necrosis.[12][16][21] It disrupts normal cell cycle progression, causing arrest in the S-phase or G2/M phase, thereby inhibiting cell proliferation and repair processes.[1][12] Furthermore, this compound impairs mitochondrial function, a critical aspect of its toxicity. It disrupts the electron transport chain, leading to decreased ATP production and increased mitochondrial ROS generation, creating a vicious cycle of cellular damage.[1][22]

Systemic Pathophysiological Effects

The accumulation of this compound and pCS has deleterious consequences for multiple organ systems, with the cardiovascular, renal, and nervous systems being particularly vulnerable.

Cardiovascular System

This compound is a well-established, independent cardiovascular risk factor, particularly in the CKD population.[6][23][24] Its toxic effects on the vasculature are extensive and contribute significantly to the high prevalence of cardiovascular disease in these patients. Key effects include:

-

Endothelial Dysfunction: pCS induces ROS production in endothelial cells, impairing their function and reducing their ability to repair.[1][12][15]

-

Atherosclerosis and Vascular Calcification: It promotes an inflammatory environment within the arterial wall, activating pathways that lead to the calcification of vascular smooth muscle cells and the development of atherosclerotic plaques.[1][3][12][25]

-

Cardiomyocyte Damage: Direct exposure to pCS has been shown to enhance apoptosis in cardiomyocytes, which can aggravate cardiac dysfunction associated with CKD.[26]

Figure 2: this compound's signaling effects on the cardiovascular system.

Renal System

While this compound accumulation is a consequence of CKD, it also actively contributes to the progression of the disease. pCS exerts direct toxic effects on renal tissues.[3] It induces oxidative stress and inflammation in renal tubular cells, leading to apoptosis and the activation of epithelial-to-mesenchymal transition, a key process in the development of renal fibrosis.[3][21] This creates a deleterious feedback loop where accumulating pCS exacerbates kidney damage, which in turn further impairs its clearance.

Central Nervous System

This compound is capable of crossing the blood-brain barrier and is recognized as a neurotoxin.[2][22][27] Its accumulation has been linked to neurological complications in CKD patients and has also been implicated in other neurological and neurodevelopmental disorders.[13][14][28] Studies have demonstrated that this compound can alter brain dopamine metabolism and may exacerbate symptoms in animal models of Autism Spectrum Disorder (ASD).[22][29][30] It has also been found in higher concentrations in the cerebrospinal fluid of patients with Parkinson's disease.[3] While high concentrations are clearly neurotoxic, some evidence suggests that low doses may have distinct effects, possibly inducing compensatory adaptive responses in neurons.[29]

Other Systems

-

Hepatic System: Acute, high-level exposure to cresol (cresol poisoning) can cause severe liver injury.[8][12][31] In the context of uremia, chronic exposure to elevated this compound may contribute to hepatic toxicity through the formation of reactive intermediates by cytochrome P450 enzymes.[1]

-

Gastrointestinal System: In the colon, this compound can induce DNA damage in colonocytes and disrupt mitochondrial function.[1]

Summary of Biological Activities by Organ System

| Organ System | Key Biological Activities of this compound and p-Cresyl Sulfate |

| Cardiovascular | Induces endothelial dysfunction, promotes vascular calcification and atherosclerosis, increases cardiomyocyte apoptosis.[1][3][12][25][26] |

| Renal | Causes renal tubular cell damage, promotes interstitial fibrosis, contributes to the progression of chronic kidney disease.[3][4][5][21] |

| Nervous | Acts as a neurotoxin, crosses the blood-brain barrier, alters dopamine metabolism, linked to neurological disorders.[2][3][22][27][29][30] |

| Immune | Exerts complex immunomodulatory effects; pro-inflammatory in vasculature but can suppress some leukocyte functions.[1][19][20] |

| Hepatic | Can cause acute liver injury at high concentrations and chronic toxicity via reactive metabolites.[1][8][12] |

| Gastrointestinal | Induces DNA damage in colonocytes, disrupts gut microbiota balance.[1][2][9] |

Methodologies for Investigation

The study of this compound requires robust analytical methods for its quantification and validated bioassays to assess its functional impact.

Quantification of this compound and Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of this compound, pCS, and pCG in biological matrices like plasma, serum, and urine.[32][33] High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection is also commonly used.[34][35][36]

Protocol: Total this compound Quantification in Human Plasma by LC-MS/MS

This protocol measures the total concentration of this compound (free and conjugated forms).

-

Sample Preparation (Hydrolysis):

-

Protein Precipitation and Extraction:

-

Add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated this compound).

-

Vortex vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Analysis:

-

Transfer the supernatant to an autosampler vial.

-

Inject 1-5 µL onto a reverse-phase C18 column.

-

Use a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid.

-

Perform detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[32][33]

-

This compound Transition: Monitor the transition from the precursor ion (m/z 107) to a specific product ion.

-

-

Figure 3: Experimental workflow for this compound quantification.

In Vitro Assessment of Biological Activity

Cell-based assays are essential for elucidating the mechanisms of this compound toxicity. Human Umbilical Vein Endothelial Cells (HUVECs) or cell lines like EA.hy926 are common models for studying vascular effects.

Protocol: Measurement of ROS Production in Endothelial Cells

-

Cell Culture:

-

Culture endothelial cells (e.g., HUVECs) in appropriate media until they reach 80-90% confluency in a 96-well plate.

-

-

Loading with DCF-DA:

-

Wash cells once with phosphate-buffered saline (PBS).

-

Incubate cells with 10 µM 2',7'-dichlorofluorescein diacetate (DCF-DA) in serum-free media for 30 minutes at 37°C in the dark. DCF-DA is a cell-permeable dye that becomes fluorescent upon oxidation by ROS.

-

-

Treatment:

-

Wash cells again with PBS to remove excess dye.

-

Add media containing various concentrations of this compound or pCS (e.g., 0-500 µM). Include a vehicle control and a positive control (e.g., H₂O₂).[12]

-

Incubate for the desired time period (e.g., 1-24 hours).

-

-

Measurement:

-

Data Analysis:

-

Normalize the fluorescence of treated cells to the vehicle control to determine the fold-change in ROS production.

-

Conclusion and Future Perspectives

This compound and its primary metabolite, p-cresyl sulfate, are no longer considered benign metabolic by-products. There is overwhelming evidence that they are key pathogenic molecules, particularly in the setting of chronic kidney disease, where they function as potent cardiovascular and renal toxins. Their biological activities are underpinned by the induction of oxidative stress, inflammation, and direct cellular toxicity, leading to multi-organ dysfunction.

While our understanding of this compound's detrimental effects has grown substantially, several areas warrant further investigation. The precise interplay between this compound and the gut microbiome, the full spectrum of its neurotoxic effects, and the potential for paradoxical or dose-dependent beneficial activities remain fertile ground for research. From a therapeutic standpoint, strategies aimed at reducing the systemic burden of this compound are of high clinical importance. These include the development of novel intestinal adsorbents, modulation of the gut microbiota to decrease this compound production, and designing dialysis technologies with enhanced capacity for removing protein-bound toxins. Continued research into the fundamental biology of this compound is essential for developing targeted interventions to mitigate its toxicity and improve outcomes for patients with chronic disease.

References

-

Pan, Y. H., et al. (2014). This compound Affects Reactive Oxygen Species Generation, Cell Cycle Arrest, Cytotoxicity and Inflammation/Atherosclerosis-Related Modulators Production in Endothelial Cells and Mononuclear Cells. PLOS One. [Link]

-

Cerullo, S., et al. (2024). This compound and p-Cresyl Sulphate Boost Oxidative Stress: A Systematic Review of Recent Evidence. ResearchGate. [Link]

-

Cerullo, S., et al. (2024). This compound and p-Cresyl Sulphate Boost Oxidative Stress: A Systematic Review of Recent Evidence. PubMed. [Link]

-

Shaw, W. (2024). Review of Elevated Para-Cresol in Autism and Possible Impact on Symptoms. MDPI. [Link]

-

Zhang, Y., et al. (2025). This compound exerts neurotoxicity within the central nervous system by establishing a deleterious feedback loop with the gut microbiota. ResearchGate. [Link]

-

Koppe, L., et al. (2021). Effects of this compound on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of this compound Glucuronide Formation. Semantic Scholar. [Link]

-

Zhang, Y., et al. (2025). Unraveling this compound: from biosynthesis to biological and biochemical activities. Frontiers in Pharmacology. [Link]

-

biomede. (2024). This compound sulfate – A key uremic toxin with implications for gut health and chronic disease. biomede.org. [Link]

-

Cheng, S. L., et al. (2021). Gut neurotoxin this compound induces brain-derived neurotrophic factor secretion and increases the expression of neurofilament subunits in PC-12 cells. National Institutes of Health. [Link]

-

Metabolon. (Date not available). This compound Sulfate. Metabolon. [Link]

-

Zhang, Y., et al. (2025). Unraveling this compound: from biosynthesis to biological and biochemical activities. National Institutes of Health. [Link]

-

Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Cresols. National Institutes of Health. [Link]

-

Lin, C. J., et al. (2018). Impacts of Indoxyl Sulfate and this compound Sulfate on Chronic Kidney Disease and Mitigating Effects of AST-120. PubMed. [Link]

-

Meijers, B. K. I., et al. (2010). This compound and cardiovascular risk in mild-to-moderate kidney disease. PubMed. [Link]

-

Tung, Y. T., et al. (2020). This compound Sulfate Caused Behavior Disorders and Neurodegeneration in Mice with Unilateral Nephrectomy Involving Oxidative Stress and Neuroinflammation. PubMed. [Link]

-

Gryp, T., et al. (2017). p-Cresyl Sulfate. National Institutes of Health. [Link]

-

Pascucci, T., et al. (2020). This compound Alters Brain Dopamine Metabolism and Exacerbates Autism-Like Behaviors in the BTBR Mouse. MDPI. [Link]

-

Lin, C. J., et al. (2018). Impacts of Indoxyl Sulfate and this compound Sulfate on Chronic Kidney Disease and Mitigating Effects of AST-120. MDPI. [Link]

-

Meijers, B. K., et al. (2008). Free this compound is associated with cardiovascular disease in hemodialysis patients. PubMed. [Link]

-

Meijers, B. K., et al. (2008). Free this compound is associated with cardiovascular disease in hemodialysis patients. ResearchGate. [Link]

-

Watanabe, H., et al. (2013). p-Cresyl sulfate, a uremic toxin, causes vascular endothelial and smooth muscle cell damages by inducing oxidative stress. National Institutes of Health. [Link]

-

Poveda, J., et al. (2014). p-cresyl sulphate has pro-inflammatory and cytotoxic actions on human proximal tubular epithelial cells. PubMed. [Link]

-

Gryp, T., et al. (2017). p-Cresyl Sulfate. ResearchGate. [Link]

-

Koppe, L., et al. (2021). Distribution of p -cresol in blood, urine, and organs this compound concentrations. ResearchGate. [Link]

-

Zhang, Y., et al. (2025). This compound inflicts cardiac injury by driving vascular calcification,... ResearchGate. [Link]

-

Toxno. (Date not available). This compound. Toxno. [Link]

-

Shafi, T., et al. (2017). Results of the HEMO Study suggest that this compound sulfate and indoxyl sulfate are not associated with cardiovascular outcomes. PubMed Central. [Link]

-

Agency for Toxic Substances and Disease Registry. (2008). ANALYTICAL METHODS. National Institutes of Health. [Link]

-

Dou, L., et al. (2002). This compound, a uremic toxin, decreases endothelial cell response to inflammatory cytokines. PubMed. [Link]

-

Pan, Y. H., et al. (2014). Publication: this compound Affects Reactive Oxygen Species Generation, Cell Cycle Arrest, Cytotoxicity and Inflammation/Atherosclerosis-Related Modulators Production in Endothelial Cells and Mononuclear Cells. SciProfiles. [Link]

-

Zhang, Y., et al. (2025). This compound exhibits toxic effects on a variety of human organs and... ResearchGate. [Link]

-

Han, H., et al. (2015). p‐Cresyl Sulfate Aggravates Cardiac Dysfunction Associated With Chronic Kidney Disease by Enhancing Apoptosis of Cardiomyocytes. Journal of the American Heart Association. [Link]

-

Cuoghi, A., et al. (2014). Quantification of this compound sulphate in human plasma by selected reaction monitoring. ResearchGate. [Link]

-

Zhang, Y., et al. (2025). Unraveling this compound: from biosynthesis to biological and biochemical activities. PubMed. [Link]

-

Ahmadi, M., et al. (2021). Simple Determination of this compound in Plasma Samples Using Fluorescence Spectroscopy Technique. Brieflands. [Link]

-

Vijayasarathy, M., et al. (2020). Improvised method for urinary this compound detection and measurement using high performance liquid chromatography/mass spectrometry. ResearchGate. [Link]

-

Al-Khafaji, K., et al. (2022). Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of this compound Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. MDPI. [Link]

-

Gryp, T., et al. (2020). Gut-Derived Metabolites and Their Role in Immune Dysfunction in Chronic Kidney Disease. MDPI. [Link]

-

Meert, N., et al. (2005). Toxicity of free this compound: a prospective and cross-sectional analysis. PubMed. [Link]

-

Koppe, L., et al. (2021). Effects of this compound on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of this compound Glucuronide Formation. National Institutes of Health. [Link]

-

Sahnoun, M., et al. (2019). Severe ARDS Complicating an Acute Intentional Cresol Poisoning. PubMed Central. [Link]

Sources

- 1. Frontiers | Unraveling this compound: from biosynthesis to biological and biochemical activities [frontiersin.org]

- 2. Unraveling this compound: from biosynthesis to biological and biochemical activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound sulfate – A key uremic toxin with implications for gut health and chronic disease - biocrates life sciences gmbh [biocrates.com]

- 4. Impacts of Indoxyl Sulfate and this compound Sulfate on Chronic Kidney Disease and Mitigating Effects of AST-120 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound and cardiovascular risk in mild-to-moderate kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. p-Cresyl Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HEALTH EFFECTS - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. metabolon.com [metabolon.com]

- 12. This compound Affects Reactive Oxygen Species Generation, Cell Cycle Arrest, Cytotoxicity and Inflammation/Atherosclerosis-Related Modulators Production in Endothelial Cells and Mononuclear Cells | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. This compound and p-Cresyl Sulphate Boost Oxidative Stress: A Systematic Review of Recent Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. p-Cresyl sulfate, a uremic toxin, causes vascular endothelial and smooth muscle cell damages by inducing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Effects of this compound on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of this compound Glucuronide Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sciprofiles.com [sciprofiles.com]

- 19. This compound, a uremic toxin, decreases endothelial cell response to inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Toxicity of free this compound: a prospective and cross-sectional analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. p-cresyl sulphate has pro-inflammatory and cytotoxic actions on human proximal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Review of Elevated Para-Cresol in Autism and Possible Impact on Symptoms [mdpi.com]

- 23. Free this compound is associated with cardiovascular disease in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. ahajournals.org [ahajournals.org]

- 27. researchgate.net [researchgate.net]

- 28. This compound Sulfate Caused Behavior Disorders and Neurodegeneration in Mice with Unilateral Nephrectomy Involving Oxidative Stress and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Gut neurotoxin this compound induces brain-derived neurotrophic factor secretion and increases the expression of neurofilament subunits in PC-12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. Severe ARDS Complicating an Acute Intentional Cresol Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. mdpi.com [mdpi.com]

- 34. ANALYTICAL METHODS - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 35. brieflands.com [brieflands.com]

- 36. researchgate.net [researchgate.net]

p-Cresol as a Uremic Toxin in Chronic Kidney Disease: A Technical Guide

Abstract

Chronic Kidney Disease (CKD) is a global health issue characterized by the progressive loss of kidney function and the accumulation of uremic toxins. Among these, p-Cresol and its conjugate, p-cresyl sulfate (pCS), have emerged as significant contributors to the pathophysiology of CKD and its associated comorbidities, particularly cardiovascular disease. This technical guide provides a comprehensive overview of this compound as a uremic toxin, intended for researchers, scientists, and drug development professionals. We will delve into the biosynthesis of this compound by the gut microbiota, its metabolic fate, and the molecular mechanisms underlying its toxicity. Furthermore, this guide will detail the clinical implications of elevated this compound/pCS levels, present established analytical methodologies for their quantification, and explore current and prospective therapeutic interventions.

The Genesis of a Uremic Toxin: From Gut Microbiota to Systemic Circulation

This compound, a phenolic compound, originates from the metabolism of the aromatic amino acids tyrosine and phenylalanine by intestinal bacteria.[1][2] In healthy individuals, these amino acids are primarily absorbed in the small intestine. However, in the context of CKD, alterations in the gut microbiome and intestinal transit time lead to an increased delivery of these amino acids to the colon.[3] There, anaerobic bacteria, including species from the families Bacteroidaceae, Bifidobacteriaceae, Clostridiaceae, and Enterobacteriaceae, metabolize tyrosine and phenylalanine to 4-hydroxyphenylacetic acid, which is then decarboxylated to form this compound.[4][5]

Once absorbed into the bloodstream, this compound undergoes extensive first-pass metabolism in the liver and, to a lesser extent, the intestinal mucosa.[1][6] It is primarily conjugated to p-cresyl sulfate (pCS) via sulfotransferase enzymes, with a smaller fraction being converted to p-cresyl glucuronide (pCG).[7][8] In healthy individuals, these water-soluble conjugates are efficiently cleared by the kidneys through tubular secretion.[9] However, in CKD, declining renal function leads to their accumulation in the systemic circulation.[10][11] pCS is highly protein-bound (greater than 90%), primarily to albumin, which limits its removal by conventional hemodialysis.[12][13]

Caption: Metabolic Pathway of this compound in Health and Chronic Kidney Disease.

The Pathophysiological Impact of this compound and p-Cresyl Sulfate

The accumulation of this compound and its conjugates exerts a multitude of detrimental effects on various organ systems, contributing significantly to the uremic syndrome.

Cardiovascular Toxicity

A substantial body of evidence links elevated levels of this compound and pCS to an increased risk of cardiovascular disease and mortality in CKD patients.[14][15][16][17][18] The underlying mechanisms are multifaceted and include:

-

Endothelial Dysfunction: this compound and pCS impair endothelial barrier function, leading to increased vascular permeability.[19][20][21] This is mediated, in part, by the reorganization of the actin cytoskeleton and alterations in adherens junctions.[19][20] this compound has been shown to induce endothelial cytotoxicity and inflammation.[22][23]

-

Oxidative Stress: pCS stimulates the production of reactive oxygen species (ROS) in endothelial and renal tubular cells, primarily through the activation of NADPH oxidase.[10][11][24][25] This oxidative stress contributes to cellular damage and inflammation.

-

Inflammation: this compound and pCS promote a pro-inflammatory state by inducing the expression of inflammatory cytokines and adhesion molecules.[10][11][26] pCS has been shown to have pro-inflammatory effects on human proximal tubular epithelial cells.[26]

Caption: Signaling Pathways of p-Cresyl Sulfate-Induced Cardiovascular Toxicity.

Renal Toxicity and Disease Progression

Paradoxically, the accumulation of pCS also contributes to the progression of CKD itself through several mechanisms:

-

Renal Tubular Damage: pCS induces apoptosis and pro-inflammatory responses in human proximal tubular epithelial cells.[26] It also causes renal tubular cell damage by inducing oxidative stress through the activation of NADPH oxidase.[25]

-

Renal Fibrosis: pCS has been implicated in the development of renal fibrosis, a hallmark of progressive CKD.[27] It can induce the expression of transforming growth factor-beta (TGF-β), a key pro-fibrotic cytokine.[27] Furthermore, both indoxyl sulfate and pCS have been shown to induce epithelial-to-mesenchymal transition (EMT) in renal tubular cells, a process that contributes to fibrosis.[28][29]

Clinical Significance and Analytical Methodologies

The strong association between elevated this compound/pCS levels and adverse clinical outcomes underscores the importance of their accurate measurement in the management of CKD patients.

| Parameter | Healthy Individuals | CKD Stage 3-4 | Hemodialysis Patients |

| Total pCS (mg/L) | 2.8 ± 1.7 | Significantly Elevated | 21.8 ± 12.4 to 106.9 ± 44.6 |

| Free this compound (μg/mL) | ~1 | Elevated | Significantly Elevated |

Note: Values are approximate and can vary based on the analytical method and patient population. Data compiled from multiple sources.[4]

Analytical Techniques for Quantification

Several analytical methods are employed for the quantification of this compound and its conjugates in biological matrices such as serum, plasma, and urine.

-

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: A widely used method that offers good sensitivity and specificity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific technique, often considered a reference method.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high throughput, sensitivity, and specificity, making it suitable for clinical research and routine analysis.[13][30][31]

Step-by-Step Protocol: Quantification of pCS by LC-MS/MS

This protocol provides a general framework for the quantification of total pCS in serum.

1. Sample Preparation (Protein Precipitation):

- To 100 µL of serum, add 300 µL of ice-cold acetonitrile containing a known concentration of an appropriate internal standard (e.g., deuterated pCS).

- Vortex for 1 minute to precipitate proteins.

- Centrifuge at 14,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

- LC System: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm) is typically used.[31]

- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile) is commonly employed.[31]

- MS/MS System: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used.

- Detection: Monitor the specific precursor-to-product ion transitions for pCS and the internal standard in multiple reaction monitoring (MRM) mode.

3. Data Analysis:

- Construct a calibration curve using standards of known pCS concentrations.

- Calculate the concentration of pCS in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Start [label="Serum Sample", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Protein_Precipitation [label="Protein Precipitation\n(Acetonitrile + Internal Standard)"];

Centrifugation [label="Centrifugation"];

Supernatant_Transfer [label="Supernatant Transfer"];

Evaporation [label="Evaporation to Dryness"];

Reconstitution [label="Reconstitution in\nMobile Phase"];

LC_Separation [label="LC Separation\n(C18 Column)"];